

A Preliminary Safety Assessment of Americium Oxide Handling: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Americium oxide*

Cat. No.: *B1262221*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive preliminary safety assessment for the handling of **americium oxide** (AmO_2), a key actinide compound with significant applications in research and technology. Due to its high radioactivity, a thorough understanding of its properties and the implementation of stringent safety protocols are paramount for all personnel involved in its handling. This document outlines the primary hazards, summarizes essential quantitative data, and provides detailed experimental protocols and logical workflows to ensure safe laboratory practices.

Core Safety Principles

The handling of **americium oxide** is governed by the ALARA (As Low As Reasonably Achievable) principle. All procedures should be designed to minimize exposure duration, maximize distance from the source, and utilize appropriate shielding. Engineering controls, such as certified gloveboxes, are the primary means of containment and exposure reduction. Administrative controls and personal protective equipment (PPE) serve as crucial secondary layers of protection.

Physicochemical and Radiological Properties

Americium-241 (^{241}Am) is the most common isotope of americium and the primary focus of this guide. It is a potent alpha and gamma emitter. **Americium oxide** is the most common and stable oxide of americium.^{[1][2]} It is a black, solid compound.^[1]

Table 1: Physical and Chemical Properties of Americium and its Oxides[3][4]

Property	Americium (Am)	Americium(IV) Oxide (AmO ₂)	Americium(III) Oxide (Am ₂ O ₃)
Atomic/Molecular Weight	~243 g/mol	275 g/mol	534 g/mol
Chemical Formula	Am	AmO ₂	Am ₂ O ₃
CAS Registry No.	7440-35-9	12005-67-3	12254-64-7
Color	Silvery	Black	Tan
Physical Form	Solid	Solid	Solid
Melting Point	1176 °C	Decomposes	2205 °C
Boiling Point	2011 °C	N/A	N/A
Density	12 g/cm ³	11.68 g/cm ³	11.77 g/cm ³

Table 2: Radiological Properties of Americium-241[5][6]

Property	Value
Half-life	432.2 years
Primary Decay Mode	Alpha
Alpha Energies	5.486 MeV (85%), 5.443 MeV (13%), 5.388 MeV (2%)
Gamma/X-ray Energies	59.5 keV (36%)
Specific Activity	3.43 Ci/g (127 GBq/g)

Health Hazards

The primary hazard associated with **americium oxide** is radiological.[7]

Radiological Hazards

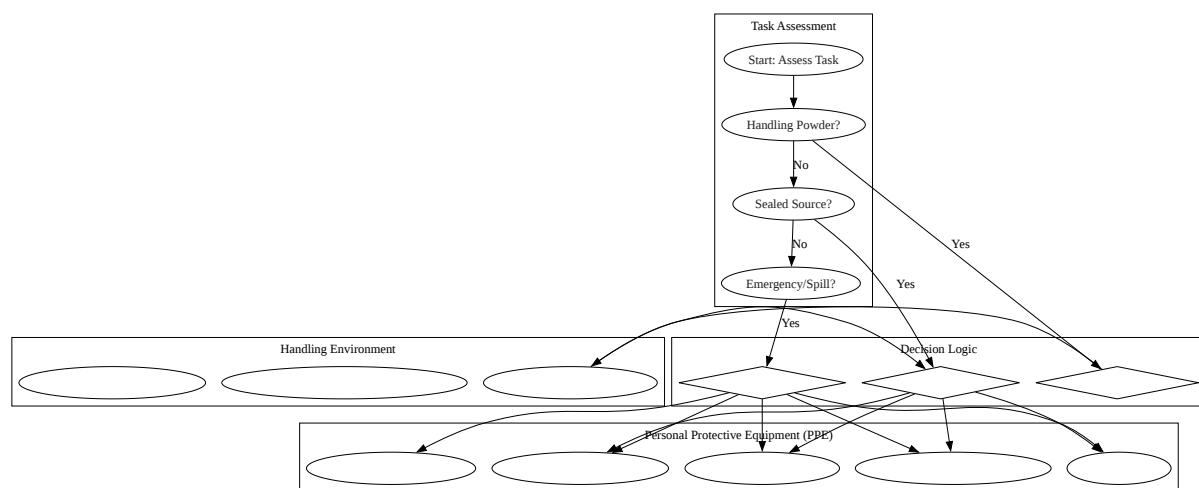
- Internal Hazard: Inhalation or ingestion of **americium oxide** particles poses a significant internal radiation hazard.^[5] Once internalized, americium is translocated to the bone surfaces and the liver, where the high-energy alpha particles can cause significant damage to surrounding tissues, increasing the long-term risk of cancer.^{[7][8]} **Americium oxides** are generally considered Type M (moderate) or S (slow) absorption types, meaning they have a long retention time in the lungs.^[9]
- External Hazard: The external hazard from the alpha particles is negligible as they are not able to penetrate the dead outer layer of the skin.^[7] However, ^{241}Am also emits a low-energy gamma ray (59.5 keV) which constitutes an external exposure risk.^[10] Shielding, particularly with high-density materials like lead, is necessary when handling significant quantities of **americium oxide**.^{[6][10]}

Chemical Toxicity

While the radiological hazards are predominant, americium is a heavy metal and is expected to exhibit chemical toxicity. However, the mass of americium required to produce chemical toxicity is far greater than the mass that would deliver a lethal dose of radiation.^[9] Therefore, safety protocols are primarily driven by the radiological risks.

Safety Protocols and Procedures

Engineering Controls


- Gloveboxes: All handling of open sources of **americium oxide** powder must be conducted in a certified glovebox. The glovebox should be maintained under negative pressure to ensure any leaks are directed into the enclosure.
- Ventilation: The laboratory should have a dedicated ventilation system with HEPA filtration for the exhaust from gloveboxes and other enclosures.^[11]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory.

- Primary Protection:
 - Disposable, full-body coveralls (e.g., Tyvek).

- Inner pair of nitrile or latex gloves.
- Shoe covers.
- Secondary Protection (when working in a glovebox):
 - Glovebox gloves (butyl or neoprene).
- Additional Protection (as dictated by risk assessment):
 - Outer pair of gloves, changed frequently.[\[6\]](#)
 - Safety glasses with side shields or goggles.[\[12\]](#)
 - Respiratory protection (e.g., a full-face respirator with P100 filters) may be required for certain maintenance or emergency procedures.[\[12\]](#)

[Click to download full resolution via product page](#)

Caption: Figure 1: Logical workflow for selecting appropriate Personal Protective Equipment (PPE) based on the handling environment and task.

Radiation Monitoring

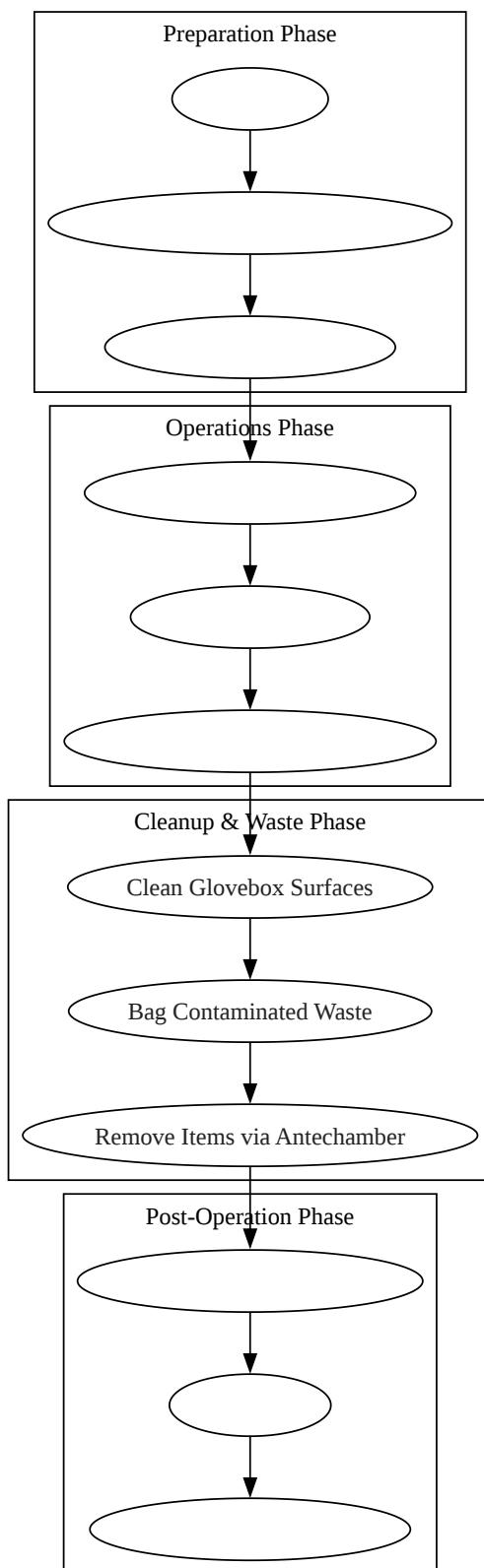
- Area Monitoring: Continuous air monitors (CAMs) should be in place to detect any airborne release of **americium oxide**.
- Personal Dosimetry: Personnel handling **americium oxide** must wear whole-body dosimeters to monitor external gamma exposure.
- Contamination Surveys: Regular surveys of work areas, personnel, and equipment are essential.
 - Direct Surveys: Use of an alpha scintillation probe to detect fixed and loose contamination.
 - Indirect Surveys (Wipes/Smears): Wiping a 100 cm² area with a filter paper and counting it in a low-background alpha counter to detect removable contamination.[\[13\]](#)

Quantitative Safety Data

Table 3: Dose and Intake Limits for Americium-241

Parameter	Value	Reference
Annual Limit on Intake (ALI) - Inhalation	6×10^{-3} μCi (222 Bq)	[5] [14]
Annual Limit on Intake (ALI) - Ingestion	0.8 μCi (29.6 kBq)	[5] [14]
Derived Air Concentration (DAC)	3×10^{-12} $\mu\text{Ci}/\text{mL}$	[15]
Dose Conversion Factor (Ingestion)	2.1×10^{-7} Sv/Bq	[9]
Quality Factor (for alpha radiation)	20	[9]

Table 4: Surface Contamination Limits for Alpha Emitters[\[13\]](#)[\[16\]](#)


Area Classification	Removable Contamination (dpm/100 cm ²)	Total (Fixed + Removable) Contamination (dpm/100 cm ²)
Unrestricted Areas	20	100 (average), 300 (maximum)
Restricted Areas	200	1000 (average), 3000 (maximum)

Experimental Protocols

Protocol for Handling Americium Oxide in a Glovebox

- Preparation:
 - Ensure the glovebox has been certified and the integrity of the gloves has been checked.
 - Verify that the glovebox is operating at the correct negative pressure.
 - Gather all necessary materials (**americium oxide** container, spatulas, weighing paper, waste bags, etc.) and place them inside the glovebox through the antechamber.
 - Don all required PPE.
- Operations:
 - Insert hands into the glovebox gloves.
 - Perform all manipulations of the **americium oxide** powder slowly and deliberately to minimize aerosolization.
 - Use a dedicated set of tools for handling the radioactive material.[\[17\]](#)
 - Weigh the **americium oxide** in a tared container.
 - After handling, securely close the primary container of **americium oxide**.
- Cleanup and Waste Disposal:

- Clean all surfaces inside the glovebox with appropriate wipes.
 - Place all contaminated waste (wipes, weighing paper, etc.) into a designated, sealed waste bag inside the glovebox.
 - Remove all items from the glovebox via the antechamber, surveying for contamination as they are removed.
- Post-Operation:
 - Remove hands from the glovebox gloves.
 - Survey personal gloves for contamination.
 - Doff PPE in the correct order to prevent cross-contamination.
 - Perform a final personal contamination survey.

[Click to download full resolution via product page](#)

Caption: Figure 2: A step-by-step experimental workflow for the safe handling of **americium oxide** within a glovebox environment.

Protocol for Surface Contamination Survey (Indirect Wipe Test)

- Area Selection: Identify a representative 100 cm² area of the surface to be tested (e.g., floor, benchtop, equipment).
- Wipe Sampling:
 - Wearing gloves, take a filter paper (e.g., Whatman 41).
 - Apply moderate pressure and wipe the entire 100 cm² area with the filter paper using an "S" pattern to ensure complete coverage.[\[13\]](#)
- Sample Preparation:
 - Fold the wipe with the contaminated side in.
 - Place the wipe in a labeled envelope or planchet.
- Counting:
 - Place the sample in a low-background alpha counter (e.g., a gas-flow proportional counter or a zinc sulfide detector).
 - Count the sample for a sufficient time to achieve the desired statistical accuracy.
- Calculation:
 - Calculate the activity on the wipe in disintegrations per minute (dpm) using the following formula:
 - $dpm = (\text{Gross Counts} - \text{Background Counts}) / (\text{Detector Efficiency} * \text{Wipe Area Correction})$
 - Compare the result to the surface contamination limits in Table 4.

Emergency Procedures

In the event of a spill or breach of containment, the immediate priorities are to evacuate personnel, alert others, and contain the spread of contamination.

- Evacuate: Immediately evacuate the affected area.
- Alert: Notify the facility's Radiation Safety Officer (RSO) and other personnel in the vicinity.
- Contain: If safe to do so, close doors to the affected area to prevent airborne dispersal.
- Assess: Do not re-enter the area until cleared by the RSO. The RSO will direct decontamination and recovery efforts.

Conclusion

The safe handling of **americium oxide** is achievable through a combination of robust engineering controls, meticulous work practices, and a comprehensive understanding of the associated radiological hazards. This guide provides a foundational framework for developing site-specific safety protocols. All personnel must receive thorough training on these procedures and demonstrate proficiency before being authorized to work with this material. Adherence to these guidelines is critical for protecting the health and safety of researchers and ensuring the integrity of the research environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Americium - Wikipedia [en.wikipedia.org]
- 2. Americium Oxide [benchchem.com]
- 3. Table 4-2, Physical and Chemical Properties of Amencium and Selected Americium Compounds - Toxicological Profile for Americium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. uwm.edu [uwm.edu]
- 7. Americium | Public Health Statement | ATSDR [www.cdc.gov]
- 8. hpschapters.org [hpschapters.org]
- 9. HEALTH EFFECTS - Toxicological Profile for Americium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. United States of Americium | Los Alamos National Laboratory [lanl.gov]
- 11. tsapps.nist.gov [tsapps.nist.gov]
- 12. echemi.com [echemi.com]
- 13. Appendix IV: Boston University / Boston Medical Center Contamination Action Limits for Release | Office of Research [bu.edu]
- 14. quora.com [quora.com]
- 15. Table 8-1, Regulations and Guidelines Applicable to Americium - Toxicological Profile for Americium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. commons.clarku.edu [commons.clarku.edu]
- 17. ehs.princeton.edu [ehs.princeton.edu]
- To cite this document: BenchChem. [A Preliminary Safety Assessment of Americium Oxide Handling: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1262221#preliminary-safety-assessment-of-americium-oxide-handling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com